N-ACETYL-3-O-B-D-GALACTOPYRANOSYL-B-D-GA

Description

BenchChem offers high-quality N-ACETYL-3-O-B-D-GALACTOPYRANOSYL-B-D-GA suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-ACETYL-3-O-B-D-GALACTOPYRANOSYL-B-D-GA including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

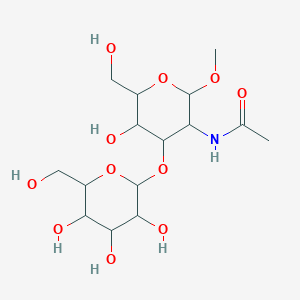

N-[5-hydroxy-6-(hydroxymethyl)-2-methoxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H27NO11/c1-5(19)16-8-13(10(21)7(4-18)25-14(8)24-2)27-15-12(23)11(22)9(20)6(3-17)26-15/h6-15,17-18,20-23H,3-4H2,1-2H3,(H,16,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPIHIQIYWZWIPU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1OC)CO)O)OC2C(C(C(C(O2)CO)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H27NO11 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30394767 |

Source

|

| Record name | Galbeta1,3GalNAcalpha-O-Me | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30394767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

397.37 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100836-88-2 |

Source

|

| Record name | Galbeta1,3GalNAcalpha-O-Me | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30394767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A-Z Guide to Preliminary Biological Activity Screening of Novel Disaccharides

Foreword: The Untapped Therapeutic Potential of Disaccharides

Disaccharides, the elegant coupling of two monosaccharide units, have long been recognized for their fundamental roles in biological systems, primarily as energy sources and structural components.[1][2][] However, their potential as therapeutic agents is a rapidly emerging frontier in drug discovery.[1][4] The inherent complexity and stereochemical diversity of these molecules provide a rich scaffold for the development of novel drugs targeting a wide array of diseases, from metabolic disorders to infectious diseases and cancer.[1][4][5] This guide provides a comprehensive framework for the initial in vitro biological activity screening of novel disaccharide compounds, emphasizing a logical, tiered approach to efficiently identify and validate promising lead candidates.

Chapter 1: Strategic Foundations of a Disaccharide Screening Campaign

A successful screening campaign is not a random walk through a battery of assays. It is a strategically designed process that maximizes information while conserving precious compound. The initial step is to define the therapeutic area of interest. Are you targeting cancer, bacterial infections, viral diseases, or metabolic conditions like diabetes? This decision will dictate the primary assays to be employed.

A crucial, and often overlooked, first step is a preliminary cytotoxicity assessment. This is paramount because significant cytotoxicity can confound the results of other biological assays, leading to false-positive "hits." A compound that kills the host cell will invariably inhibit viral replication or bacterial growth within that cell, but this is not a desirable therapeutic outcome.

Logical Workflow for Preliminary Screening

The following diagram illustrates a robust and logical workflow for the preliminary biological screening of novel disaccharides.

Caption: A tiered approach to screening novel disaccharides, starting with cytotoxicity assessment followed by target-specific primary assays.

Chapter 2: The Gatekeeper - In Vitro Cytotoxicity Assays

Before exploring any specific therapeutic activity, it is essential to determine the concentration range at which your novel disaccharides are non-toxic to mammalian cells. The MTT and XTT assays are robust, colorimetric methods widely used for this purpose.[6][7][8]

Principle of Tetrazolium-Based Assays

These assays measure the metabolic activity of cells, which serves as an indicator of cell viability.[9][10] In viable cells, mitochondrial dehydrogenases reduce a tetrazolium salt (MTT or XTT) to a colored formazan product.[6][9] The intensity of the color is directly proportional to the number of living, metabolically active cells.[8][9]

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide): Forms a purple, insoluble formazan that requires a solubilization step.[6]

-

XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide): Forms a water-soluble orange formazan, simplifying the protocol and making it more suitable for high-throughput screening.[6][9]

Experimental Protocol: MTT Assay for Cytotoxicity[6][8]

-

Cell Seeding: Plate a suitable cell line (e.g., Vero for general cytotoxicity, or a relevant cancer cell line) in a 96-well plate at an optimized density and allow cells to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of the novel disaccharides in culture medium. Replace the existing medium with the medium containing the test compounds. Include a vehicle control (the solvent used to dissolve the compounds, e.g., DMSO) and a positive control (a known cytotoxic agent).

-

Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.[6]

-

Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration that inhibits 50% of cell viability).

Data Presentation: Cytotoxicity of Novel Disaccharides

| Compound ID | Cell Line | Incubation Time (h) | IC50 (µM) |

| DS-001 | Vero | 48 | > 100 |

| DS-002 | HeLa | 48 | 75.3 |

| DS-003 | Vero | 48 | 12.5 |

| DS-004 | HeLa | 48 | > 100 |

Chapter 3: Primary Biological Activity Screening

Once the non-toxic concentration range of your disaccharides is established, you can proceed with primary screening assays tailored to your therapeutic goals.

Antimicrobial Activity: The Broth Microdilution Method

The broth microdilution assay is a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a microorganism.[11][12]

-

Inoculum Preparation: Prepare a standardized suspension of the target microorganism (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland standard.[11]

-

Compound Dilution: In a 96-well plate, perform serial two-fold dilutions of the disaccharide compounds in the appropriate broth medium.[11]

-

Inoculation: Add the prepared microbial inoculum to each well.[11]

-

Controls: Include a positive control (broth with inoculum and a known antibiotic), a negative control (broth with inoculum, no compound), and a sterility control (broth only).[11]

-

Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours).

-

MIC Determination: The MIC is the lowest concentration of the compound with no visible microbial growth.[11] For objective measurement, a viability indicator like resazurin can be used.[13]

| Compound ID | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) |

| DS-001 | 16 | > 64 |

| DS-004 | 8 | 32 |

| Ciprofloxacin | 0.5 | 0.25 |

Antiviral Activity: The Plaque Reduction Assay

The plaque reduction assay is the "gold standard" for evaluating the efficacy of antiviral compounds.[14] It measures the ability of a compound to inhibit the formation of viral plaques, which are localized areas of cell death caused by viral infection.[14][15]

-

Cell Seeding: Plate a monolayer of susceptible host cells in a multi-well plate.

-

Compound and Virus Addition: Pre-incubate a known amount of virus with serial dilutions of the disaccharide compound. Add this mixture to the cell monolayer.

-

Adsorption: Allow the virus to adsorb to the cells for a short period (e.g., 1 hour).

-

Overlay: Remove the inoculum and add a semi-solid overlay (e.g., containing agarose or carboxymethyl cellulose) with the corresponding compound concentrations. This restricts viral spread to adjacent cells.[15]

-

Incubation: Incubate the plates for several days to allow plaque formation.

-

Visualization: Fix and stain the cells (e.g., with crystal violet). Plaques will appear as clear zones against a background of stained, viable cells.

-

Data Analysis: Count the number of plaques in each well and calculate the percent inhibition relative to the virus-only control. Determine the IC50 value, the concentration that reduces plaque formation by 50%.[15]

Caption: Workflow of the plaque reduction assay for antiviral screening.

Enzyme Inhibition: Targeting α-Glucosidase

For metabolic diseases like type 2 diabetes, inhibiting carbohydrate-hydrolyzing enzymes such as α-glucosidase is a key therapeutic strategy.[16][17] α-Glucosidase inhibitors delay carbohydrate digestion and absorption, thereby reducing postprandial hyperglycemia.[17]

-

Reaction Mixture: In a 96-well plate, mix the α-glucosidase enzyme with various concentrations of the novel disaccharide inhibitor. Include a positive control (e.g., acarbose) and a negative control (no inhibitor).

-

Pre-incubation: Incubate the mixture for a short period to allow the inhibitor to bind to the enzyme.

-

Substrate Addition: Add a chromogenic substrate, such as p-nitrophenyl-α-D-glucopyranoside (pNPG).

-

Kinetic Measurement: The enzyme will cleave pNPG, releasing p-nitrophenol, a yellow product. Measure the absorbance at 405-410 nm kinetically over time using a microplate reader.[18]

-

Data Analysis: Calculate the rate of reaction for each concentration. Determine the percentage of inhibition and calculate the IC50 value.

Antioxidant Activity

Oxidative stress is implicated in a wide range of diseases.[19] Several assays can be used to evaluate the antioxidant capacity of novel disaccharides, often based on their ability to scavenge free radicals or reduce metal ions.[20][21][22]

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay: Measures the ability of the compound to donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow.[21]

-

FRAP (Ferric Reducing Antioxidant Power) Assay: Measures the ability of the compound to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at an acidic pH.[20]

Anti-inflammatory Activity

Chronic inflammation is a hallmark of many diseases.[23] In vitro assays can provide a preliminary indication of the anti-inflammatory potential of disaccharides.

-

Enzyme Inhibition Assays: These assays measure the inhibition of key inflammatory enzymes like Cyclooxygenase (COX) and 5-Lipoxygenase (5-LOX), which are involved in the synthesis of prostaglandins and leukotrienes, respectively.[23][24]

-

Protein Denaturation Inhibition: This method assesses the ability of a compound to prevent the denaturation of proteins (like albumin), a process associated with inflammation.[24]

Chapter 4: Data Interpretation and Advancing 'Hits'

The preliminary screen will generate a wealth of data. The goal is to identify "hits" – compounds that exhibit significant activity in a primary assay at non-toxic concentrations. These hits should then be subjected to more rigorous dose-response studies to accurately determine their potency (IC50 or EC50 values).

A crucial metric for prioritizing hits is the Selectivity Index (SI) , particularly in antimicrobial and antiviral screening.

SI = IC50 (Cytotoxicity) / IC50 (Biological Activity)

A higher SI value indicates that the compound is more selective for its biological target than for the host cells, making it a more promising candidate for further development.

Conclusion: A Launchpad for Disaccharide Drug Discovery

This guide provides a foundational framework for the preliminary biological evaluation of novel disaccharides. By adopting a logical, tiered screening approach that begins with a cytotoxicity assessment, researchers can efficiently identify promising lead compounds. The protocols and data presentation formats outlined herein serve as a robust starting point for any laboratory embarking on the exciting journey of disaccharide-based drug discovery. The subsequent steps will involve secondary assays, mechanism of action studies, and eventually, in vivo testing, all building upon the critical foundation laid by this initial screening cascade.

References

- Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limit

-

Rapid in vitro assays for screening neutralizing antibodies and antivirals against SARS-CoV-2 - PMC. (n.d.). National Center for Biotechnology Information. [Link]

-

Plaque Reduction Neutralization Tests (PRNT) and the Development of New Antiviral Drugs. (n.d.). JVI Journal. [Link]

-

Analytical Methods Used in Determining Antioxidant Activity: A Review - PMC. (n.d.). National Center for Biotechnology Information. [Link]

-

Spectrophotometric Methods for Measurement of Antioxidant Activity in Food and Pharmaceuticals. (n.d.). MDPI. [Link]

-

How to assess antioxidant activity? Advances, limitations, and applications of in vitro, in vivo, and ex vivo approaches - PMC. (n.d.). National Center for Biotechnology Information. [Link]

-

In vitro assays to investigate the anti-inflammatory activity of herbal extracts. (2024). ScienceDirect. [Link]

-

Disaccharides | Journal of New Developments in Chemistry. (n.d.). Open Access Pub. [Link]

-

Application of Mono- and Disaccharides in Drug Targeting and Efficacy. (n.d.). PubMed. [Link]

-

Screening of Novel Natural Product Derived Compounds for Drug Discovery in Inflammation. (2016). Longdom Publishing. [Link]

-

alpha-Glucosidase Inhibitor Screening Kit (Colorimetric). (n.d.). Creative BioMart. [Link]

-

Approaches, Strategies and Procedures for Identifying Anti-Inflammatory Drug Lead Molecules from Natural Products. (n.d.). MDPI. [Link]

-

Disaccharides for Drug Discovery. (n.d.). ResearchGate. [Link]

-

In-vivo and in-vitro screening of medicinal plants for their anti-inflammatory activity. (n.d.). Journal of Applied Pharmaceutical Science. [Link]

-

Methods for Determining the Antioxidant Activity: A Review. (2015). ResearchGate. [Link]

-

In Vitro Plaque Reduction Neutralization Assay. (n.d.). Creative Biolabs. [Link]

-

Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC. (2018). National Center for Biotechnology Information. [Link]

-

Personal Glucose Meter for α-Glucosidase Inhibitor Screening Based on the Hydrolysis of Maltose. (n.d.). MDPI. [Link]

-

MTT Cell Proliferation and Viability Assay Kit. (n.d.). Chondrex. [Link]

-

Screening of α-glucosidase inhibitors from natural flavonoids by an in-capillary assay combining PMMA and EMMA. (n.d.). Analytical Methods (RSC Publishing). [Link]

-

In Vitro Cell-Based MTT and Crystal Violet Assays for Drug Toxicity Screening. (n.d.). PubMed. [Link]

-

(PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2025). ResearchGate. [Link]

-

In Vitro Activity of Two Novel Antimicrobial Compounds on MDR-Resistant Clinical Isolates. (n.d.). MDPI. [Link]

-

Disaccharides. (2023). ScienceQuery. [Link]

-

A new rapid resazurin-based microdilution assay for antimicrobial susceptibility testing of Neisseria gonorrhoeae - PMC. (2017). National Center for Biotechnology Information. [Link]

-

Antiviral Efficacy of Test Compounds in a Plaque Reduction Assay... (n.d.). ResearchGate. [Link]

-

Synthesis, Structure, Carbohydrate Enzyme Inhibition, Antioxidant Activity, In Silico Drug-Receptor Interactions and Drug. (2021). Semantic Scholar. [Link]

-

Synthesis, Structure, Carbohydrate Enzyme Inhibition, Antioxidant Activity, In Silico Drug-Receptor Interactions and Drug-Like Profiling of the 5-Styryl-2-Aminochalcone Hybrids - PMC. (n.d.). National Center for Biotechnology Information. [Link]

-

New Broth Macrodilution Volatilization Method for Antibacterial Susceptibility Testing of Volatile Agents and Evaluation of Their Toxicity Using Modified MTT Assay In Vitro. (n.d.). MDPI. [Link]

-

High-throughput Screening of Carbohydrate-degrading Enzymes Using Novel Insoluble Chromogenic Substrate Assay Kits - PMC. (2016). National Center for Biotechnology Information. [Link]

-

Synthesis, Structure, Carbohydrate Enzyme Inhibition, Antioxidant Activity, In Silico Drug-Receptor Interactions and Drug-Like Profiling of the 5-Styryl-2-Aminochalcone Hybrids. (2021). PubMed. [Link]

-

Inhibition of carbohydrate hydrolyzing enzymes by a potential probiotic Levilactobacillus brevis RAMULAB49 isolated from fermented Ananas comosus - PMC. (n.d.). National Center for Biotechnology Information. [Link]

-

Detection of Carbohydrates (activity). (n.d.). Biology OER - City Tech OpenLab. [Link]

-

Carbohydrate-active enzyme (CAZyme) discovery and engineering via (Ultra)high-throughput screening. (2024). RSC Publishing. [Link]

-

Protocol to Assess the Biological Activity of Insulin Glargine, Insulin Lispro, and Insulin Aspart In Vitro - PMC. (2023). National Center for Biotechnology Information. [Link]

-

Screening, structure-function relationship analysis, and improvement of useful carbohydrate-related enzymes. (n.d.). [Source not provided]. [Link]

-

Preparation, structural characterization, biological activity, and nutritional applications of oligosaccharides - PMC. (n.d.). National Center for Biotechnology Information. [Link]

Sources

- 1. openaccesspub.org [openaccesspub.org]

- 2. sciencequery.com [sciencequery.com]

- 4. Application of Mono- and Disaccharides in Drug Targeting and Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. In Vitro Cell-Based MTT and Crystal Violet Assays for Drug Toxicity Screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Introduction to XTT assays for cell-viability assessment | Abcam [abcam.com]

- 10. chondrex.com [chondrex.com]

- 11. benchchem.com [benchchem.com]

- 12. mdpi.com [mdpi.com]

- 13. A new rapid resazurin-based microdilution assay for antimicrobial susceptibility testing of Neisseria gonorrhoeae - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. bioagilytix.com [bioagilytix.com]

- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 17. Synthesis, Structure, Carbohydrate Enzyme Inhibition, Antioxidant Activity, In Silico Drug-Receptor Interactions and Drug-Like Profiling of the 5-Styryl-2-Aminochalcone Hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 18. alpha-Glucosidase Inhibitor Screening Kit (Colorimetric) - Creative BioMart [creativebiomart.net]

- 19. benchchem.com [benchchem.com]

- 20. Analytical Methods Used in Determining Antioxidant Activity: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

- 22. How to assess antioxidant activity? Advances, limitations, and applications of in vitro, in vivo, and ex vivo approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 23. journalajrb.com [journalajrb.com]

- 24. wisdomlib.org [wisdomlib.org]

Methodological & Application

Application Note: N-acetyl-3-O-β-D-galactopyranosyl-β-D-GA in Cell Culture

This Application Note and Protocol Guide details the use of N-acetyl-3-O-β-D-galactopyranosyl-β-D-galactosamine (commonly referred to as Gal-β1,3-GalNAc , T-Antigen Disaccharide , or Core 1 O-Glycan ) in cell culture systems.

Target Audience: Cell Biologists, Glycobiologists, and Drug Discovery Scientists

Molecule Identity: Gal-β1,3-GalNAc (Thomsen-Friedenreich Antigen)[1][2]

Executive Summary & Biological Context

N-acetyl-3-O-β-D-galactopyranosyl-β-D-galactosamine (Gal-β1,3-GalNAc) is the core disaccharide structure of Mucin-type O-glycans (Core 1).[1][2] In healthy cells, this core is typically elongated or sialylated (masked). However, in many carcinomas (breast, colon, prostate), the structure remains truncated and exposed, known as the Thomsen-Friedenreich (TF) antigen or T-antigen .

In cell culture applications, the soluble form of this disaccharide is primarily used as a competitive inhibitor or decoy receptor . It serves to dissect glycan-dependent pathways by blocking the interaction between cell-surface T-antigens and their binding partners, such as Galectins (specifically Galectin-3 and -8), Siglecs , or exogenous lectins like Peanut Agglutinin (PNA) .

Key Applications

-

Inhibition of Lectin-Mediated Adhesion: Blocking the binding of Galectins or PNA to cell surface mucins to study cell aggregation and metastasis.

-

Pathogen Blocking: Preventing adhesion of bacteria (e.g., S. suis) or parasites (E. histolytica) that utilize host surface Gal-GalNAc residues as entry portals.

-

Glycosyltransferase Substrate: Serving as an acceptor substrate for Core 2 GlcNAc-transferases (C2GnT) or Sialyltransferases (ST3Gal1) in lysate-based or permeabilized cell assays.

Mechanism of Action

The utility of soluble Gal-β1,3-GalNAc relies on Competitive Inhibition . Protein-carbohydrate interactions are generally low-affinity but high-avidity (multivalent). By saturating the culture medium with the soluble disaccharide, you sequester the carbohydrate-binding domains (CRDs) of lectins, preventing them from cross-linking cell surface glycoproteins.

Diagram: Competitive Inhibition Mechanism

Caption: Soluble Gal-β1,3-GalNAc acts as a decoy, sequestering lectins (red) and preventing them from binding cell surface mucins (blue), thereby blocking downstream signaling.

Preparation & Handling

Solubility & Stability

-

Solvent: Water, PBS, or Cell Culture Media (DMEM/RPMI).

-

Solubility Limit: Highly soluble (>50 mg/mL).

-

Stability: Stable at -20°C in powder form. Solutions should be aliquoted to avoid freeze-thaw cycles.

Sterilization Protocol (Critical)

Do NOT autoclave. Carbohydrates degrade and caramelize (Maillard reaction) under high heat and pressure.

-

Dissolve the disaccharide in PBS or media to a 100X stock concentration (e.g., 200 mM).

-

Pass through a 0.22 µm PES (Polyethersulfone) syringe filter .

-

Store aliquots at -20°C.

Experimental Protocols

Protocol A: Inhibition of Lectin-Mediated Cell Aggregation

Use this protocol to determine if cell-cell adhesion (e.g., in tumor spheroids) is mediated by Galectin-3 or T-antigen interactions.

Reagents:

-

Reagent: Gal-β1,3-GalNAc (Stock: 200 mM in PBS).

-

Control: Sucrose or Glucose (Osmotic control) and Lactose (Generic Galectin inhibitor).

Step-by-Step Methodology:

-

Cell Preparation: Detach cells using a non-enzymatic dissociation buffer (e.g., EDTA) to preserve surface glycans. Note: Trypsin cleaves surface proteins and may remove the T-antigen targets.

-

Resuspension: Resuspend cells at

cells/mL in serum-free media containing 0.1% BSA. -

Inhibitor Treatment:

-

Divide cells into treatment groups.

-

Add Gal-β1,3-GalNAc to a final concentration of 10 mM, 25 mM, and 50 mM .

-

Expert Insight: Carbohydrate inhibition often requires millimolar concentrations (10–50 mM) due to the weak

(typically

-

-

Incubation: Incubate cells + sugar for 30 minutes at 37°C.

-

Induction: Add the aggregation-inducing agent (e.g., 5 µg/mL Recombinant Galectin-3 or PNA).

-

Assay: Plate cells in low-attachment wells and monitor aggregation over 1–4 hours via microscopy.

-

Quantification: Measure average cluster size or % single cells.

Protocol B: Blocking Pathogen Adhesion (e.g., Entamoeba or Bacteria)

Many pathogens use the Gal-GalNAc lectin to adhere to host gut epithelium.

-

Culture: Grow host epithelial monolayers (e.g., Caco-2) to confluence.

-

Pathogen Pre-treatment: Incubate the pathogen (bacteria or parasite) with 50 mM Gal-β1,3-GalNAc for 30 minutes prior to infection.

-

Rationale: Blocking the lectin on the pathogen surface prevents it from recognizing the host.

-

-

Infection: Add the pre-treated pathogen suspension to the host monolayer.

-

Wash: After 1 hour, wash the monolayer 3x with PBS to remove non-adherent pathogens.

-

Quantification: Lyse host cells and quantify bacterial/parasitic load (CFU counts or qPCR).

Data Analysis & Interpretation

| Observation | Interpretation |

| Reduced Aggregation | The cell-cell adhesion is dependent on Gal-β1,3-GalNAc recognition (likely Galectin-mediated). |

| No Effect | Adhesion is mediated by other integrins or non-glycan mechanisms, OR the concentration of sugar was too low to outcompete the high-avidity surface interaction. |

| Cell Death (Toxicity) | Rare. Check osmotic pressure. If >50 mM is used, ensure the control (Sucrose) is used at the same molarity to rule out hypertonic stress. |

Expert Tip: Specificity Check

To confirm specificity, compare Gal-β1,3-GalNAc (T-antigen) against Gal-β1,4-GlcNAc (LacNAc).

-

PNA (Peanut Agglutinin) is inhibited strongly by Gal-β1,3-GalNAc but NOT by LacNAc.

-

Galectin-3 is inhibited by both, but often prefers LacNAc.

-

Galectin-8 has a specific affinity for sialylated or sulfated versions of Gal-β1,3-GalNAc.

References

-

Yu, L. G., et al. (1993). "Reversible inhibition of proliferation of epithelial cell lines by Agaricus bisporus (edible mushroom) lectin."[3][4] Cancer Research, 53(20), 4890-4894. Link

-

Kuhns, W., et al. (1993).[2] "Processing O-glycan core 1, Gal beta 1-3GalNAc alpha-R. Specificities of core 2...". Glycoconjugate Journal, 10(5), 381-394. Link

-

Tribulatti, M. V., et al. (2019). "Galectin-3 Decreases 4-1BBL Bioactivity by Crosslinking Soluble and Membrane Expressed 4-1BB."[5] Frontiers in Immunology, 10, 2717. Link

-

Petri, W. A., et al. (2002). "Gal-lectin of Entamoeba histolytica." Annual Review of Microbiology, 56, 39-64. Link

- Stowell, S. R., et al. (2008). "Ligand specificity of the GalNAc binding lectins." Molecular Immunology, 45(11). (General reference for GalNAc specificity).

Sources

- 1. Acceptor specificities and selective inhibition of recombinant human Gal- and GlcNAc-transferases that synthesize core structures 1, 2, 3 and 4 of O-glycans - PMC [pmc.ncbi.nlm.nih.gov]

- 2. rupress.org [rupress.org]

- 3. Reversible inhibition of proliferation of epithelial cell lines by Agaricus bisporus (edible mushroom) lectin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Galectin-3 Decreases 4-1BBL Bioactivity by Crosslinking Soluble and Membrane Expressed 4-1BB - PMC [pmc.ncbi.nlm.nih.gov]

Application of Synthetic Disaccharides in Glycosylation Studies: A Technical Guide for Researchers

Introduction: Deciphering the Glycocalyx with Precision Tools

Glycosylation, the enzymatic process of attaching glycans (carbohydrates) to proteins and lipids, is a fundamental post-translational modification that profoundly influences a vast array of biological processes.[1][2] The intricate and diverse structures of glycans that form the glycocalyx on the cell surface mediate critical events such as cell-cell recognition, signaling, and pathogen-host interactions.[3] However, the inherent complexity and heterogeneity of naturally occurring glycans pose significant challenges to elucidating their precise functions.[1][4][5] Synthetic disaccharides have emerged as indispensable tools in glycobiology, offering structurally defined molecules to dissect the complexities of glycosylation with unparalleled precision.[6][7] This guide provides an in-depth exploration of the applications of synthetic disaccharides in glycosylation studies, complete with detailed protocols and expert insights for researchers in glycobiology and drug development.

I. Synthetic Disaccharides as Probes for Glycosyltransferase Activity

Glycosyltransferases (GTs) are the enzymes responsible for synthesizing glycans by transferring a monosaccharide from a donor to an acceptor molecule.[8] Understanding the specificity and kinetics of these enzymes is crucial for deciphering the mechanisms of glycan biosynthesis. Synthetic disaccharides, engineered with specific modifications, serve as powerful probes for GT activity.[9]

A. Rationale for Using Synthetic Disaccharide Probes

Natural substrates for GTs are often difficult to isolate in homogenous forms. Synthetic disaccharides provide a solution by offering:

-

Structural Homogeneity: Precisely defined structures for unambiguous interpretation of experimental results.[4][5]

-

Versatile Modifications: Incorporation of reporter groups such as fluorophores or photoaffinity labels for detection and active site mapping.[9]

-

Enhanced Stability: Modified glycosidic linkages that can resist enzymatic degradation, allowing for prolonged studies.[10]

B. Types of Synthetic Disaccharide Probes for GTs

| Probe Type | Modification | Application | Key Advantages |

| Acceptor Analogs | Disaccharide with a non-natural aglycone or modified hydroxyl group. | To determine the acceptor specificity of a GT. | Allows for systematic variation of the acceptor structure. |

| Fluorescent Probes | Disaccharide conjugated to a fluorescent dye. | For high-throughput screening of GT inhibitors and real-time kinetic assays. | Enables sensitive and continuous monitoring of enzyme activity.[9] |

| Photoaffinity Probes | Disaccharide with a photoreactive group. | To covalently label and identify the active site of a GT. | Provides direct evidence of enzyme-substrate interaction.[9] |

| Inhibitor Analogs | Disaccharide mimics designed to bind tightly to the GT active site without being processed. | To study the mechanism of GTs and develop potential therapeutic agents.[11][12] | Can exhibit high specificity and potency. |

Experimental Workflow: Assay of a Glycosyltransferase using a Fluorescent Disaccharide Acceptor

This workflow outlines the general steps for assaying a GT using a synthetic fluorescent disaccharide acceptor.

Caption: Workflow for a glycosyltransferase assay using a fluorescent disaccharide acceptor.

Protocol 1: Glycosyltransferase Inhibition Assay

This protocol describes a competitive assay to screen for inhibitors of a specific glycosyltransferase using a synthetic disaccharide acceptor.

1. Materials:

- Purified glycosyltransferase of interest.

- Synthetic disaccharide acceptor substrate.

- Radiolabeled or fluorescently labeled donor substrate (e.g., UDP-[³H]Galactose or UDP-Gal-Fluorophore).

- Test compounds (potential inhibitors).

- Assay buffer (e.g., 50 mM HEPES, pH 7.4, containing 10 mM MnCl₂).

- 96-well microplate.

- Scintillation counter or fluorescence plate reader.

2. Procedure:

- Prepare a stock solution of the test compounds in a suitable solvent (e.g., DMSO).

- In a 96-well plate, add 5 µL of varying concentrations of the test compound. For the control wells, add 5 µL of the solvent.

- Add 20 µL of the assay buffer containing the synthetic disaccharide acceptor to each well.

- To initiate the reaction, add 25 µL of the assay buffer containing the purified glycosyltransferase and the labeled donor substrate. The final reaction volume is 50 µL.

- Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a predetermined time, ensuring the reaction is in the linear range.

- Stop the reaction by adding 50 µL of 100 mM EDTA.

- Transfer the reaction mixture to a filter plate (e.g., phosphocellulose for radiolabeled products) to separate the labeled product from the unreacted donor substrate.

- Wash the filter plate several times with cold water to remove unincorporated label.

- Quantify the amount of labeled product using a scintillation counter or a fluorescence plate reader.

- Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value.

3. Causality and Validation:

- Rationale for Controls: The "no inhibitor" control is essential to determine the 100% activity level, while a "no enzyme" control will establish the background signal.

- Self-Validation: The assay should demonstrate a dose-dependent inhibition by known inhibitors of the target glycosyltransferase, thus validating the experimental setup. The use of a structurally unrelated, inactive compound as a negative control is also recommended.

II. Probing Carbohydrate-Protein Interactions with Glycan Arrays

Glycan arrays are powerful high-throughput tools for studying the interactions of carbohydrates with glycan-binding proteins (GBPs), such as lectins, antibodies, and viral proteins.[13][14][15] Synthetic disaccharides, with their defined structures, are ideal for fabricating these arrays, enabling the precise identification of binding epitopes.[16][17]

A. Advantages of Synthetic Disaccharides in Glycan Arrays:

-

Defined Structures: Eliminates ambiguity in identifying the specific glycan motif recognized by a GBP.[13]

-

Purity: Free from contaminants present in natural glycan preparations.

-

Accessibility: Synthesis can provide access to rare or non-natural disaccharide structures for novel interaction discovery.[13]

Experimental Workflow: Glycan Array Analysis

This diagram illustrates the key steps involved in performing a glycan array experiment.

Caption: General workflow for a glycan microarray experiment.

Protocol 2: Screening a Lectin against a Synthetic Disaccharide Array

This protocol provides a method for identifying the binding specificity of a lectin using a custom-fabricated disaccharide microarray.

1. Materials:

- Glass slides functionalized with an appropriate surface chemistry (e.g., NHS-ester).

- A library of synthetic disaccharides with a linker arm (e.g., an amino group).

- Microarray spotter.

- Fluorescently labeled lectin of interest.

- Blocking buffer (e.g., 1% BSA in PBS).

- Wash buffer (e.g., PBS with 0.05% Tween-20).

- Microarray scanner.

2. Procedure:

- Array Fabrication:

- Dissolve the linker-modified synthetic disaccharides in a spotting buffer at a concentration of 100 µM.

- Print the disaccharide solutions onto the functionalized glass slides using a microarray spotter. Each disaccharide should be printed in multiple replicates.

- Incubate the slides in a humid chamber to allow for covalent immobilization.

- Block any remaining active sites on the slide by incubating with blocking buffer.

- Wash the slides with wash buffer and dry them.

- Binding Assay:

- Prepare a solution of the fluorescently labeled lectin in binding buffer at a suitable concentration (e.g., 1-10 µg/mL).

- Apply the lectin solution to the surface of the disaccharide array.

- Incubate the array in a humid chamber, protected from light, for 1 hour at room temperature.

- Wash the array thoroughly with wash buffer to remove unbound lectin.

- Rinse with deionized water and dry the slide.

- Detection and Analysis:

- Scan the slide using a microarray scanner at the appropriate excitation and emission wavelengths for the fluorophore.

- Use microarray analysis software to quantify the fluorescence intensity of each spot.

- Average the intensities of the replicate spots for each disaccharide.

- Identify the disaccharides that show a significantly higher fluorescence signal compared to the background, indicating a binding interaction.

3. Causality and Validation:

- Rationale for Linkers: A linker arm is crucial to present the disaccharide away from the slide surface, minimizing steric hindrance and promoting interaction with the GBP.

- Self-Validation: The array should include positive control glycans known to bind the lectin and negative controls that are not expected to bind. This will validate the binding assay and the specificity of the observed interactions.

III. Metabolic Labeling with Synthetic Disaccharide Precursors

Metabolic glycan labeling is a powerful technique to study glycans in their native cellular context.[18] This approach involves introducing synthetic sugar analogs with bioorthogonal chemical reporters (e.g., azides or alkynes) into cells.[19][20][21] These analogs are then metabolized and incorporated into cellular glycans, which can be subsequently visualized or isolated. While this technique is well-established for monosaccharides, the use of synthetic disaccharides or their precursors for more targeted labeling is an emerging area.

A. The Principle of Metabolic Labeling

The cell's own enzymatic machinery is harnessed to process the synthetic sugar analog.[18] The incorporated bioorthogonal handle allows for chemoselective ligation to a probe for detection or enrichment.

Logical Relationship: Metabolic Labeling and Bioorthogonal Chemistry

Caption: The process of metabolic labeling using a synthetic sugar precursor and subsequent detection.

Protocol 3: Metabolic Labeling of Cell Surface Glycans

This protocol describes the labeling of cellular glycans using an azide-modified monosaccharide precursor, which can be conceptually extended to appropriately designed disaccharide analogs.

1. Materials:

- Cell line of interest.

- Cell culture medium and supplements.

- Azide-modified sugar (e.g., N-azidoacetylmannosamine, ManNAz).

- Fluorescently labeled alkyne probe (e.g., DBCO-Fluor 488).

- PBS and BSA.

- Flow cytometer or fluorescence microscope.

2. Procedure:

- Metabolic Labeling:

- Culture the cells to a suitable confluency.

- Supplement the culture medium with the azide-modified sugar (e.g., 25-50 µM ManNAz).

- Incubate the cells for 1-3 days to allow for metabolic incorporation of the azido sugar into cell surface glycans.

- Bioorthogonal Ligation:

- Harvest the cells and wash them with PBS containing 1% BSA.

- Resuspend the cells in a solution of the fluorescently labeled alkyne probe in PBS/BSA.

- Incubate the cells for 1 hour at room temperature, protected from light.

- Analysis:

- Wash the cells twice with PBS/BSA to remove the unreacted probe.

- Analyze the labeled cells by flow cytometry to quantify the fluorescence intensity or by fluorescence microscopy to visualize the location of the labeled glycans.

3. Causality and Validation:

- Rationale for Bioorthogonal Chemistry: The azide and alkyne groups are chosen because they are largely inert in biological systems but react with each other with high efficiency and specificity ("click chemistry").[21]

- Self-Validation: A crucial control is to perform the experiment with cells that have not been treated with the azido sugar; these cells should show minimal fluorescence after incubation with the alkyne probe. Additionally, a viability assay should be performed to ensure the synthetic sugar is not cytotoxic at the concentrations used.

IV. Synthetic Disaccharides in Drug Discovery and Development

The crucial role of glycosylation in pathophysiology has made it an attractive target for therapeutic intervention.[22] Synthetic disaccharides and their mimetics are being explored as potential drugs and tools for drug discovery.[23][24]

A. Applications in Drug Discovery:

-

Glycosidase Inhibitors: Synthetic disaccharides designed to mimic the transition state of glycosidase-catalyzed reactions can act as potent and specific inhibitors, with applications in treating diseases like diabetes and viral infections.[11][25]

-

Glycosyltransferase Inhibitors: Blocking the synthesis of disease-associated glycans at the GT level is a promising therapeutic strategy.[12][26]

-

Carbohydrate-Based Vaccines: Synthetic disaccharides representing bacterial or tumor-associated carbohydrate antigens can be conjugated to carrier proteins to elicit a specific immune response.[16]

-

Targeting Lectin Interactions: Disaccharide mimetics can be designed to block the interaction between pathogenic lectins and host cell glycans, thereby preventing infection.[27]

V. Chemoenzymatic Synthesis of Complex Glycans

While chemical synthesis can produce a wide variety of disaccharides, the construction of larger, more complex glycans is often challenging. Chemoenzymatic synthesis combines the flexibility of chemical synthesis with the high regio- and stereoselectivity of enzymes.[1][8][28] In this approach, chemically synthesized disaccharides can serve as building blocks (acceptors or donors) for enzymatic elongation.[4][5]

Synergy of Chemical and Enzymatic Synthesis

Sources

- 1. Recent progress in chemoenzymatic synthesis of human glycans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. technologynetworks.com [technologynetworks.com]

- 4. academic.oup.com [academic.oup.com]

- 5. academic.oup.com [academic.oup.com]

- 6. Custom Disaccharide Synthesis - CD BioGlyco [bioglyco.com]

- 7. Synthetic sugars enhance the functional glycomics toolkit - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Chemoenzymatic Synthesis of Glycans and Glycoconjugates - Essentials of Glycobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Disaccharide Analogs as Probes for Glycosyltransferases in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Natural and Synthetic Inhibitors of Glycosylation - Essentials of Glycobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. Chemical Tools for Inhibiting Glycosylation - Essentials of Glycobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. Synthetic Glycan Microarrays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Frontiers | Natural and Synthetic Sialylated Glycan Microarrays and Their Applications [frontiersin.org]

- 15. Preparation and Analysis of Glycan Microarrays - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. academic.oup.com [academic.oup.com]

- 18. Metabolic Labeling Techniques - Creative Proteomics [creative-proteomics.com]

- 19. pnas.org [pnas.org]

- 20. Metabolic labeling of glycans with azido sugars and subsequent glycan-profiling and visualization via Staudinger ligation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Design and synthesis of metabolic chemical reporters for the visualization and identification of glycoproteins - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. cyclodextrinnews.com [cyclodextrinnews.com]

- 24. researchgate.net [researchgate.net]

- 25. d.lib.msu.edu [d.lib.msu.edu]

- 26. pubs.acs.org [pubs.acs.org]

- 27. Sci-Hub. A Synthetic Lectin Analog for Biomimetic Disaccharide Recognition / Science, 2007 [sci-hub.sg]

- 28. pubs.acs.org [pubs.acs.org]

Practical Applications of Galactopyranosyl-Glucosamine in Glycobiology

Content Type: Application Note & Technical Guide

Subject: Galactopyranosyl-glucosamine (Lactosamine, Gal

Executive Summary: The Amine Advantage

In the field of glycobiology, Galactopyranosyl-glucosamine (commonly referred to as Lactosamine or Gal-GlcN ) is frequently overshadowed by its

The presence of the free primary amine at the C2 position of the glucosamine ring transforms this disaccharide into a versatile chemical scaffold . Unlike LacNAc, which is chemically inert at this position, Gal-GlcN allows for:

-

Direct Conjugation: Covalent attachment to NHS-activated microarray surfaces without reducing-end linkers.

-

Glycomimetic Synthesis: Introduction of non-natural acyl groups (e.g., naphthyl, aryl) to increase affinity for Galectins by orders of magnitude.

-

Chemoenzymatic Versatility: Functioning as a high-efficiency acceptor for glycosyltransferases in Human Milk Oligosaccharide (HMO) synthesis.

This guide details the protocols for leveraging Gal-GlcN in high-throughput screening, drug design, and enzymatic synthesis.

Application I: Synthesis of High-Affinity Galectin-3 Inhibitors

Context: Galectin-3 (Gal-3) is a therapeutic target for fibrosis and cancer. Natural LacNAc binds Gal-3 with low affinity (

Mechanism of Action

The C2-amine of Gal-GlcN serves as a "docking port" for hydrophobic moieties. When derivatized with aromatic structures (e.g., 2-naphthoic acid), the resulting amide occupies a specific hydrophobic pocket in the Gal-3 CRD (specifically interacting with Arg144 and Glu165), a structural interaction impossible with natural LacNAc.

Protocol: Selective -Acylation of Gal-GlcN

Objective: Synthesize

Materials:

-

Galactopyranosyl-

-1,4-glucosamine hydrochloride (Gal-GlcN -

2-Naphthoic acid succinimidyl ester (NHS-Naph)

-

Solvent: Dry Methanol (MeOH) and Triethylamine (TEA)

-

Purification: C18 Sep-Pak cartridges or Prep-HPLC

Step-by-Step Workflow:

-

Solubilization: Dissolve 50 mg (0.13 mmol) of Gal-GlcN

HCl in 2 mL of dry MeOH. -

Neutralization: Add TEA (1.5 eq) to neutralize the hydrochloride salt, generating the free amine. Stir for 10 min at Room Temperature (RT).

-

Critical Check: Ensure pH is basic (

8.0) using wet pH paper to confirm free amine availability.

-

-

Coupling: Add NHS-Naph (1.1 eq) dissolved in 1 mL MeOH dropwise to the sugar solution.

-

Reaction: Stir at RT for 4 hours. Monitor by TLC (Eluent: EtOAc/MeOH/H2O 5:4:1). The ninhydrin stain (detecting free amines) should disappear, while UV activity (naphthyl group) should co-localize with the sugar spot.

-

Quenching: Add 100

L of water to hydrolyze excess NHS ester. -

Purification:

-

Load mixture onto a pre-equilibrated C18 cartridge.

-

Wash with 10% MeOH/H2O to remove salts and unreacted sugar.

-

Elute product with 60% MeOH/H2O.

-

-

Lyophilization: Freeze-dry the product to obtain a white powder.

Data Output:

| Compound |

Application II: High-Throughput Glycan Microarray Fabrication

Context: Traditional glycan arrays require the synthesis of a linker (e.g., amino-pentyl) at the reducing end of the sugar. Gal-GlcN offers a shortcut: the C2-amine can be used for direct immobilization onto epoxide or NHS-activated slides. While this modifies the N-acetyl position, it is a powerful technique for screening lectins that tolerate C2-modifications or for "on-chip" synthesis.

Protocol: Direct Amine Immobilization

Platform: NHS-Activated Hydrogel Glass Slides (e.g., Nexterion H).

Reagents:

-

Print Buffer: 300 mM Sodium Phosphate, pH 8.5, 0.005% Tween-20.[1]

-

Blocking Buffer: 50 mM Ethanolamine in 50 mM Borate buffer, pH 9.2.[1][2]

Workflow:

-

Sample Prep: Dissolve Gal-GlcN derivatives in Print Buffer to a final concentration of 100

M.-

Note: Do not use Tris or Glycine buffers, as they contain competing amines.

-

-

Printing: Deposit 0.6 nL drops using a contact pin printer (e.g., Arrayjet or Scienion).

-

Environmental Control: Humidity must be maintained at 70-80% during printing to prevent premature droplet drying before covalent bond formation.

-

-

Incubation: Allow the slides to react in a humid chamber for 1 hour at RT.

-

Blocking: Immerse slides in Blocking Buffer for 1 hour to quench remaining NHS groups.

-

Washing: Wash sequentially with PBS-Tween (0.05%), PBS, and water. Spin dry.

Diagram: Microarray Surface Chemistry

The following diagram illustrates the covalent capture of Gal-GlcN and subsequent interrogation.

Caption: Direct covalent immobilization of Gal-GlcN via C2-amine onto NHS-activated surface, followed by lectin interrogation.

Application III: Chemoenzymatic Synthesis of HMOs

Context: Gal-GlcN is a cost-effective acceptor for the synthesis of complex Human Milk Oligosaccharides (HMOs). It can be extended enzymatically and then

Pathway Logic

-

Acceptor: Gal-GlcN (Lactosamine).

-

Enzyme 1:

1,3-N-acetylglucosaminyltransferase (e.g., H. pylori -

Enzyme 2:

1,4-Galactosyltransferase (GalT) caps the chain. -

Chemical Step: Global

-acetylation converts all GlcN units to GlcNAc.

Protocol: One-Pot Multienzyme (OPME) Extension

Objective: Synthesis of Lacto-N-neotetraose (LNnT) precursor.

Reaction Mix (1 mL):

-

Acceptor: 10 mM Gal-GlcN.

-

Donor: 15 mM UDP-GlcNAc.

-

Enzyme: 0.5 mg/mL

3GlcNAcT (recombinant). -

Buffer: 100 mM Tris-HCl (pH 7.5), 10 mM MgCl

, 0.1% BSA. -

Phosphatase: 5 U Alkaline Phosphatase (to degrade UDP and drive reaction forward).

Workflow:

-

Incubation: Incubate at 37°C for 12-24 hours.

-

Monitoring: Check consumption of Gal-GlcN by HILIC-MS (Hydrophilic Interaction Liquid Chromatography).

-

Termination: Heat inactivation at 95°C for 5 mins.

-

Acetylation (Chemical):

-

Adjust pH to 9.0 with NaOH.

-

Add Acetic Anhydride (5 eq) on ice. Stir 30 mins.

-

Result: Conversion of the core Gal-GlcN-GlcNAc to Gal-GlcNAc-GlcNAc (if desired) or restoration of the LacNAc core.

-

Diagram: Chemoenzymatic Cascade

Caption: Hybrid chemoenzymatic route using Gal-GlcN as a naked scaffold for enzymatic extension followed by chemical restoration of the N-acetyl group.

References

-

Blixt, O., et al. (2004).[1] "Printed covalent glycan array for ligand profiling of diverse glycan binding proteins." Proceedings of the National Academy of Sciences. [Link]

-

Sörme, P., et al. (2002).[4] "Design and synthesis of galectin inhibitors." Methods in Enzymology. [Link]

-

Yu, H., & Chen, X. (2016). "One-pot multienzyme (OPME) systems for chemoenzymatic synthesis of glycans." Organic & Biomolecular Chemistry. [Link]

-

Dedeic, D., et al. (2022).[4] "The Synthesis and Preclinical Investigation of Lactosamine-Based Radiopharmaceuticals for the Detection of Galectin-3-Expressing Melanoma Cells." Pharmaceuticals. [Link]

-

Cummings, R.D., et al. (2022). "Essentials of Glycobiology, 4th Edition." Cold Spring Harbor Laboratory Press. [Link]

Sources

- 1. Preparation and Analysis of Glycan Microarrays - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Printed covalent glycan array for ligand profiling of diverse glycan binding proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent progress in chemoenzymatic synthesis of human glycans - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB01006J [pubs.rsc.org]

- 4. The Synthesis and Preclinical Investigation of Lactosamine-Based Radiopharmaceuticals for the Detection of Galectin-3-Expressing Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

Chemoenzymatic Synthesis of N-acetyl-3-O-β-D-galactopyranosyl-β-D-glucosamine (Gal-β-1,3-GlcNAc): An Application Note and Detailed Protocol

Introduction

N-acetyl-3-O-β-D-galactopyranosyl-β-D-glucosamine (Gal-β-1,3-GlcNAc), also known as the Type 1 LacNAc structure, is a fundamental disaccharide unit found in a variety of biologically significant glycans.[1][2] This motif serves as a crucial building block for complex oligosaccharides, including human milk oligosaccharides (HMOs), glycolipids, and the carbohydrate antigens on cell surfaces that are involved in cell adhesion, immune recognition, and pathogen-host interactions.[1][3] Notably, structures containing the Gal-β-1,3-GlcNAc core, such as the sialyl-Lewis A antigen, are recognized as tumor-associated carbohydrate antigens and are implicated in cancer progression.[1][3]

The chemical synthesis of such complex carbohydrates is often a laborious process, requiring multiple protection and deprotection steps.[3] Chemoenzymatic approaches, which combine the specificity and efficiency of enzymes with the versatility of chemical synthesis, offer a powerful and streamlined alternative. This application note provides a detailed protocol for the chemoenzymatic synthesis of Gal-β-1,3-GlcNAc, leveraging the high efficiency and regioselectivity of a specific β-1,3-galactosyltransferase. This method is designed for researchers in glycobiology, drug discovery, and related fields, offering a scalable and reproducible pathway to obtaining this important disaccharide.

Principle of the Method

The synthesis of Gal-β-1,3-GlcNAc is achieved through a one-pot enzymatic reaction. The core of this process is the transfer of a galactose moiety from an activated sugar donor, uridine diphosphate galactose (UDP-Gal), to the C-3 hydroxyl group of the acceptor molecule, N-acetyl-D-glucosamine (GlcNAc). This highly specific reaction is catalyzed by a β-1,3-galactosyltransferase (β3GalT). The choice of enzyme is critical for ensuring the correct linkage and high yield. Several β3GalTs from various sources, such as Escherichia coli and Campylobacter violaceum, have been shown to be effective for this transformation.[2][3]

The overall reaction is as follows:

UDP-Galactose + N-acetyl-D-glucosamine --(β-1,3-galactosyltransferase)--> Gal-β-1,3-GlcNAc + UDP

To drive the reaction to completion and for economic viability, especially in large-scale synthesis, a UDP-Gal regeneration system can be employed, although for laboratory-scale synthesis, using a stoichiometric amount of UDP-Gal is often sufficient. This protocol will focus on the direct use of UDP-Gal.

Materials and Reagents

Enzymes and Substrates

| Reagent | Supplier | Catalog No. | Storage |

| β-1,3-Galactosyltransferase (e.g., Cvβ3GalT) | Commercially available or produced in-house | Varies | -20°C or -80°C |

| N-acetyl-D-glucosamine (GlcNAc) | Sigma-Aldrich | A8625 | Room Temperature |

| Uridine 5'-diphosphogalactose (UDP-Gal) disodium salt | Sigma-Aldrich | U4500 | -20°C |

Buffers and Other Reagents

| Reagent | Supplier | Catalog No. | Storage |

| Tris-HCl | Sigma-Aldrich | T5941 | Room Temperature |

| Magnesium Chloride (MgCl₂) | Sigma-Aldrich | M8266 | Room Temperature |

| Sodium Hydroxide (NaOH) | Fisher Scientific | S318 | Room Temperature |

| Hydrochloric Acid (HCl) | Fisher Scientific | A144 | Room Temperature |

| Deionized Water (ddH₂O) | Millipore | - | Room Temperature |

| C18 Sep-Pak Cartridges | Waters | WAT051910 | Room Temperature |

| Acetonitrile (ACN), HPLC grade | Fisher Scientific | A998 | Room Temperature |

Experimental Workflow

The chemoenzymatic synthesis of Gal-β-1,3-GlcNAc follows a straightforward workflow, from reaction setup to product purification and analysis.

Caption: Workflow for the chemoenzymatic synthesis of Gal-β-1,3-GlcNAc.

Detailed Protocol

Preparation of Reagents

-

500 mM Tris-HCl buffer (pH 8.0): Dissolve 60.55 g of Tris base in 800 mL of ddH₂O. Adjust the pH to 8.0 with concentrated HCl. Bring the final volume to 1 L with ddH₂O. Sterilize by autoclaving and store at room temperature.

-

1 M MgCl₂ stock solution: Dissolve 95.21 g of MgCl₂ in 800 mL of ddH₂O. Bring the final volume to 1 L with ddH₂O. Sterilize by filtration and store at 4°C.

-

Acceptor stock solution (100 mM GlcNAc): Dissolve 2.212 g of N-acetyl-D-glucosamine in ddH₂O to a final volume of 100 mL.

-

Donor stock solution (50 mM UDP-Gal): Dissolve 0.291 g of UDP-Gal disodium salt in 10 mL of ddH₂O. Prepare fresh or store in aliquots at -20°C.

Enzymatic Reaction Setup

The following protocol is for a 1 mL reaction volume. The reaction can be scaled up or down as needed.

-

To a 1.5 mL microcentrifuge tube, add the following components in the order listed:

| Component | Stock Concentration | Volume to Add | Final Concentration |

| ddH₂O | - | 580 µL | - |

| Tris-HCl (pH 8.0) | 500 mM | 100 µL | 50 mM |

| MgCl₂ | 1 M | 20 µL | 20 mM |

| GlcNAc (Acceptor) | 100 mM | 100 µL | 10 mM |

| UDP-Gal (Donor) | 50 mM | 200 µL | 10 mM |

| β-1,3-Galactosyltransferase | Varies (e.g., 1 mg/mL) | 100 µL | 0.1 mg/mL |

| Total Volume | 1 mL |

Note: The optimal enzyme concentration may vary depending on the specific activity of the enzyme preparation. It is recommended to perform a small-scale pilot experiment to determine the optimal enzyme concentration and reaction time.

-

Mix the components gently by flicking the tube or by brief vortexing.

-

Incubate the reaction mixture at 37°C for 4-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

Reaction Quenching and Sample Preparation

-

To stop the reaction, heat the mixture at 95°C for 5 minutes to denature the enzyme.

-

Centrifuge the tube at 14,000 x g for 10 minutes to pellet the precipitated protein.

-

Carefully transfer the supernatant to a new tube. This supernatant contains the product, unreacted substrates, and buffer components.

Purification of Gal-β-1,3-GlcNAc

For small-scale reactions, solid-phase extraction using a C18 cartridge is an effective method for removing the enzyme and other hydrophobic impurities.

-

Activate the C18 cartridge: Wash the cartridge with 5 mL of methanol followed by 10 mL of ddH₂O.

-

Load the sample: Apply the supernatant from step 3.3 onto the conditioned C18 cartridge.

-

Wash: Wash the cartridge with 10 mL of ddH₂O to remove salts and unreacted hydrophilic substrates (GlcNAc and UDP-Gal).

-

Elute: The product, Gal-β-1,3-GlcNAc, is more hydrophobic than the starting materials and will be retained on the column. However, for this specific disaccharide, which is still quite polar, elution with water is often sufficient. If co-elution with starting materials is an issue, more advanced chromatographic techniques like gel filtration or anion exchange chromatography (to remove UDP) may be necessary. For a more robust purification, especially for larger scales, size-exclusion chromatography (e.g., Bio-Gel P-2) is recommended.

-

Lyophilize: Freeze-dry the fractions containing the purified product to obtain a white powder.

Product Analysis and Characterization

The purity and identity of the synthesized Gal-β-1,3-GlcNAc should be confirmed by analytical techniques.

-

High-Performance Liquid Chromatography (HPLC): HPLC with a suitable column (e.g., an amino-propyl or graphitized carbon column) can be used to assess the purity of the product and quantify the yield.

-

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) can be used to confirm the molecular weight of the product (C₁₄H₂₅NO₁₁; expected [M+H]⁺ = 384.15).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: For complete structural elucidation, ¹H and ¹³C NMR spectroscopy can be performed to confirm the β-1,3-linkage.

Expected Results

Using a highly active β-1,3-galactosyltransferase, this protocol can achieve high conversion rates, often exceeding 90%.[3] The final yield of purified Gal-β-1,3-GlcNAc will depend on the efficiency of the purification steps.

| Parameter | Expected Value |

| Reaction Conversion | > 90% |

| Purity after Purification | > 95% |

| Expected Mass (ESI-MS, [M+H]⁺) | 384.15 m/z |

Troubleshooting

| Problem | Possible Cause | Solution |

| Low product yield | Inactive enzyme | Ensure proper storage and handling of the enzyme. Test enzyme activity with a positive control. |

| Suboptimal reaction conditions | Optimize pH, temperature, and incubation time. | |

| Incorrect substrate concentrations | Verify the concentrations of GlcNAc and UDP-Gal stock solutions. | |

| Product is not pure | Inefficient purification | Optimize the purification protocol. Consider using a different chromatographic method (e.g., size-exclusion or ion-exchange chromatography). |

| Incomplete reaction | Increase incubation time or enzyme concentration. | |

| No product formation | Missing essential cofactor (e.g., Mg²⁺) | Ensure all reaction components are added correctly. |

| Incorrect pH of the buffer | Prepare fresh buffer and verify the pH. |

Concluding Remarks

This application note provides a robust and reproducible chemoenzymatic method for the synthesis of the biologically important disaccharide, Gal-β-1,3-GlcNAc. The use of a specific β-1,3-galactosyltransferase ensures high regioselectivity and yield, overcoming many of the challenges associated with traditional chemical synthesis. This protocol can be adapted for various scales and serves as a foundational method for the synthesis of more complex Type 1 glycan structures for applications in drug development and glycobiology research.

Caption: Catalytic transfer of galactose to produce Gal-β-1,3-GlcNAc.

References

-

Yu, H., et al. (2020). A Bacterial β1–3-Galactosyltransferase Enables Multigram-Scale Synthesis of Human Milk Lacto-N-tetraose (LNT) and Its Fucosides. ACS Catalysis. Available at: [Link]

-

Li, Y., et al. (2021). Divergent Enzymatic Synthesis of a Comprehensive Type-1 Glycan Determinant Library. ACS Chemical Biology. Available at: [Link]

-

Strasser, R., et al. (2007). Unique β1,3-Galactosyltransferase Is Indispensable for the Biosynthesis of N-Glycans Containing Lewis a Structures in Arabidopsis thaliana. The Plant Cell. Available at: [Link]

-

Sheares, B. T., & Carlson, D. M. (1982). Biosynthesis of galactosyl-beta 1,3-N-acetylglucosamine. The Journal of Biological Chemistry. Available at: [Link]

-

Sasaki, K., et al. (1993). Purification and characterization of UDP-GlcNAc:Gal beta 1-4Glc(NAc) beta-1,3-N-acetylglucosaminyltransferase (poly-N-acetyllactosamine extension enzyme) from calf serum. The Journal of Biological Chemistry. Available at: [Link]

-

BMS, et al. (2018). Enzymatic Synthesis of N-Acetyllactosamine (LacNAc) Type 1 Oligomers and Characterization as Multivalent Galectin Ligands. Molecules. Available at: [Link]

-

Blanken, W. M., et al. (1985). 3Gal beta 1----4GlcNAc-R oligosaccharide sequences on glycoconjugates. Purification and acceptor specificity of a UDP-Gal:N-acetyllactosaminide alpha 1----3-galactosyltransferase from calf thymus. The Journal of Biological Chemistry. Available at: [Link]

-

Ju, T., et al. (2002). Association of β-1,3-N-acetylglucosaminyltransferase 1 and β-1,4-galactosyltransferase 1, trans-Golgi enzymes involved in coupled poly-N-acetyllactosamine synthesis. Glycobiology. Available at: [Link]

-

Palcic, M. M., & Hindsgaul, O. (1992). Enzymatic in vitro synthesis of radiolabeled pentasaccharides GlcNAc beta 1-3(Gal beta 1-4GlcNAc beta 1-6)Gal beta 1-4GlcNAc/Glc and the isomeric Gal beta 1-4GlcNAc beta 1-3(GlcNAc beta 1-6)Gal beta 1-4GlcNAc/Glc. Biochemistry and Cell Biology. Available at: [Link]

-

Gygax, D., et al. (1991). Chemo-Enzymatic synthesis of the galili epitope Galα(1→3)Galβ(1→4)GlcNAc on a homogeneously soluble PEG polymer by a multi-Enzyme system. Tetrahedron. Available at: [Link]

-

Blake, D. A., & Goldstein, I. J. (1981). Purification and characterization of a UDP-Gal:beta-D-Gal(1,4)-D-GlcNAc alpha(1,3)-galactosyltransferase from Ehrlich ascites tumor cells. The Journal of Biological Chemistry. Available at: [Link]

-

Distler, J. J., & Roseman, S. (1964). Formation in Vitro of 3-O-β-d-Galactopyranosyl-N-acetyl-d-glucosamine, Free and Phosphorylated. The Journal of Biological Chemistry. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Mass Spectrometry Fragmentation for N-acetyl-glycans

As a Senior Application Scientist, I've seen firsthand how the complexity of N-glycans can present significant challenges in mass spectrometry analysis. Achieving optimal fragmentation is not merely a technical step; it is the key to unlocking detailed structural information, from composition and topology to linkage and site of attachment. This guide is designed to move beyond simple protocols, providing you with the causal logic behind experimental choices and a framework for troubleshooting the specific issues you encounter in your research. Our goal is to empower you to develop self-validating systems for robust and reproducible N-glycan analysis.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common high-level questions researchers face when beginning or refining their N-glycan fragmentation experiments.

Question 1: I'm getting poor signal or no glycopeptide peaks at all. Where should I start troubleshooting?

Answer: Before optimizing fragmentation, you must ensure your upstream sample preparation is impeccable. Glycan analysis is highly sensitive to the quality of sample prep.[1] The most common culprits for poor signal are inefficient glycan release, sample loss during cleanup, or suboptimal ionization.

-

Enzymatic Release: Ensure complete denaturation, reduction, and alkylation of your glycoprotein before adding PNGase F. This is critical for providing the enzyme access to glycosylation sites that might be buried within the protein's tertiary structure.[1]

-

Sample Cleanup: After releasing the N-glycans, you must efficiently separate them from peptides, salts, and detergents. Hydrophilic Interaction Liquid Chromatography (HILIC) SPE is a highly effective method for this and is often preferred over older C18-based methods for glycan cleanup.[1][2]

-

Ionization: The inherent polarity of native glycans can lead to poor ionization efficiency.[3] Chemical derivatization, such as permethylation, increases hydrophobicity and significantly improves signal in mass spectrometry.[3] Alternatively, ensure your mobile phase composition is optimal; for reversed-phase LC, additives like trifluoroacetic acid (TFA) can promote protonation and lead to a dominant proton adduct, simplifying spectra and increasing sensitivity.[4]

Question 2: Which fragmentation technique—CID, HCD, or ETD—should I choose for my experiment?

Answer: The ideal fragmentation method depends entirely on your analytical goal. There is no single "best" technique; they provide complementary information.

-

For Glycan Structure and Composition (CID/HCD): Collision-Induced Dissociation (CID) and Higher-Energy Collisional Dissociation (HCD) are the most common methods.[3][5] They excel at cleaving the glycosidic bonds within the glycan structure, producing a rich series of B- and Y-ions that are used to determine the glycan sequence and composition. HCD, a beam-type CID method, often provides more extensive fragmentation, including informative low-mass oxonium ions.[5]

-

For Identifying the Site of Glycosylation (ETD): Electron-Transfer Dissociation (ETD) is the method of choice for unambiguously localizing the site of glycosylation. ETD preferentially cleaves the peptide backbone (producing c- and z-ions) while leaving the labile glycan structure intact on its amino acid residue.[5][6] This is a stark contrast to CID/HCD, where the glycan often fragments off completely before the peptide backbone does.[7][8]

-

For Comprehensive, Single-Spectrum Characterization (EThcD): Hybrid methods like Electron-Transfer/Higher-Energy Collision Dissociation (EThcD) provide the best of both worlds.[5] This technique combines ETD and HCD activation on the same precursor ion, generating a single, information-rich spectrum containing B/Y ions (from the glycan) and c/z ions (from the peptide), allowing for simultaneous characterization of both the glycan structure and its attachment site.[7]

Question 3: Why am I only seeing glycan fragments (B/Y-ions) and no peptide backbone fragments (b/y-ions) in my CID/HCD spectra?

Answer: This is a classic sign that your collision energy is too low. In glycoproteomics, there are two distinct types of bonds to break: the relatively weak glycosidic bonds of the glycan and the much stronger amide bonds of the peptide backbone. Upon collisional activation, the energy is first dissipated by breaking the weakest links—the glycosidic bonds. To induce fragmentation of the peptide backbone, significantly more energy is required. Studies have shown that N-glycopeptides may require 30–50% more collision energy than their non-glycosylated peptide counterparts to generate sequencing b- and y-type ions.[9][10] The solution is to increase your collision energy or, more effectively, use a stepped collision energy (SCE) approach where the same precursor is fragmented at both low and high energies to capture both glycan and peptide information.[11]

Question 4: What are oxonium ions, and how can I use them?

Answer: Oxonium ions are small, low-mass fragment ions generated from the cleavage of the glycan structure. They are extremely useful as diagnostic markers for the presence of specific monosaccharide residues. For example, the ion at m/z 204.087 is characteristic of an N-acetylhexosamine (HexNAc) residue. When fragmenting at low collision energies, certain oxonium ions can become highly specific to particular structural motifs, such as the LacdiNAc-specific ion at m/z 407.2.[12] Monitoring these ions can help confirm the composition of your glycan and even provide clues about specific structural features.[13]

Section 2: Troubleshooting Guide

This guide provides a structured approach to diagnosing and solving common problems encountered during the fragmentation of N-acetyl-glycans.

| Problem | Potential Cause(s) | Recommended Solution(s) |

| Low Signal Intensity / No Peaks | 1. Incomplete PNGase F release due to poor denaturation. 2. Sample loss during C18 or other cleanup steps. 3. Poor ionization of native glycans. 4. In-source fragmentation of labile glycans. | 1. Optimize Denaturation: Ensure complete reduction (DTT) and alkylation (IAA) before adding PNGase F.[14] 2. Use HILIC SPE: For glycan cleanup, HILIC provides better recovery and purity than traditional reversed-phase methods.[1][2] 3. Derivatize: Permethylation is the gold standard for increasing hydrophobicity and ionization efficiency.[3][15] 4. Tune Source Parameters: Lower the source temperature and ion transfer voltages to minimize unintended fragmentation before the collision cell.[4] |

| Only Glycan Fragments Observed (CID/HCD) | 1. Collision energy is insufficient to fragment the peptide backbone. The glycan acts as an "energy sink."[9][10] | 1. Increase Collision Energy: Systematically increase the normalized collision energy (NCE) or stepped collision energy settings. 2. Implement Stepped Collision Energy (SCE): This is the most effective solution. Apply a range of energies (e.g., 20% and 40% NCE) to the same precursor to fragment both the glycan and the peptide.[11] |

| Only Peptide Fragments Observed (ETD) | 1. ETD is functioning as expected; it preserves glycan structures. This is a feature, not a bug. | 1. Use a Complementary Method: Acquire a separate CID or HCD scan on the same precursor to get glycan structural data. 2. Switch to a Hybrid Method: Use EThcD to acquire both types of fragment ions in a single scan, simplifying data analysis.[7][16] |

| Ambiguous or "Ghost" Fragments | 1. Protonated ions are prone to gas-phase rearrangement during CID, which can move a fucose residue, for example.[4][17] 2. High collision energy can cause fragmentation of the chitobiose core, producing fragments that mimic those from outer-arm structures, leading to false positives.[12][17] | 1. Analyze Sodiated Adducts: Glycans readily form sodium adducts ([M+Na]+). These ions are more stable and far less prone to rearrangement than protonated ions ([M+H]+).[4][18] 2. Use Low Collision Energy: Low CE minimizes core fragmentation and preserves the specificity of outer-arm fragment ions.[12] 3. Use Isotope Labeling: If available, stable isotope-labeled standards can help differentiate fragments from the core versus the antennae.[17] |

| Inability to Distinguish Isomers | 1. Standard CID/HCD spectra of isomers are often very similar, as they primarily show sequence, not linkage.[19] | 1. Ion Mobility-Mass Spectrometry (IM-MS): This technique separates ions in the gas phase based on their size and shape, allowing for the separation of glycan isomers prior to fragmentation.[20] 2. Negative Ion Fragmentation: Using nitrate adducts in negative ion mode can induce antenna-specific fragmentation patterns that help differentiate isomers. 3. MSn on Permethylated Ions: The stability of permethylated, sodiated ions allows for multi-stage fragmentation (MSn) in an ion trap, which can dissect branching and linkage patterns.[21][22] |

Section 3: Key Experimental Protocols & Data

Protocol 1: Standard N-Glycan Release and HILIC Purification

This protocol provides a robust method for releasing N-glycans from a glycoprotein sample and purifying them for MS analysis.

-

Denaturation, Reduction, and Alkylation:

-

Solubilize 20-50 µg of your glycoprotein in 50 µL of a buffer containing 0.1% RapiGest SF and 50 mM ammonium bicarbonate.[1]

-

Add Dithiothreitol (DTT) to a final concentration of 10 mM. Incubate at 56°C for 45 minutes to reduce disulfide bonds.[1][14]

-

Cool to room temperature. Add iodoacetamide (IAA) to a final concentration of 20 mM. Incubate in the dark at room temperature for 1 hour to alkylate the free thiols.[1][14]

-

-

Enzymatic Deglycosylation:

-

HILIC Solid-Phase Extraction (SPE) Cleanup:

-

Condition a HILIC SPE microelution plate well with 200 µL of water.

-

Equilibrate the well with 200 µL of 85% acetonitrile / 15% water.[2]

-

Load your acidified sample onto the SPE plate.

-

Wash the well twice with 600 µL of 90% acetonitrile / 9% water / 1% formic acid to remove peptides, salts, and detergents.[2]

-

Elute the purified N-glycans with 3 x 30 µL of 200 mM ammonium acetate in 95% water / 5% acetonitrile.[2]

-

Lyophilize the eluted sample and store at -20°C until MS analysis.

-

Data Tables for Quick Reference

Table 1: Comparison of Common Fragmentation Techniques for N-Glycans

| Technique | Primary Cleavage | Key Fragment Ions | Best For... | Limitations |

| CID | Glycosidic bonds | B- and Y-ions | Determining glycan composition and sequence.[5] | Inefficient for peptide backbone fragmentation; labile modifications are lost.[8] |

| HCD | Glycosidic bonds | B-, Y-, and oxonium ions | Glycan composition and sequencing; provides more low-mass fragments than CID.[5] | Still struggles with peptide backbone fragmentation at energies optimal for glycans. |

| ETD | Peptide N-Cα bonds | c- and z-ions | Unambiguous glycosylation site localization; preserves glycan structure.[5][6] | Provides little to no information on glycan structure; less efficient on low charge state precursors.[7] |

| EThcD | Glycosidic & Peptide bonds | B-, Y-, c-, and z-ions | Comprehensive single-spectrum characterization of glycan and peptide.[5][7] | Longer acquisition time than CID/HCD; requires specialized instrumentation.[7] |

Table 2: Common Diagnostic Oxonium Ions in N-Glycan Analysis

| m/z (Monoisotopic) | Putative Structure / Composition | Significance |

| 138.055 | HexNAc fragment | General HexNAc marker[13] |

| 168.066 | HexNAc fragment | Evidence of N-acetyl group loss pathway[23] |

| 204.087 | HexNAc | Universal marker for N-acetylhexosamine (GlcNAc/GalNAc)[13] |

| 274.092 | Neu5Ac - H₂O | Marker for N-acetylneuraminic acid (sialic acid)[13] |

| 366.140 | Hex-HexNAc | Diagnostic for a Hexose linked to a HexNAc |

| 512.198 | Hex-HexNAc-Fuc | Diagnostic for an outer-arm fucosylation[13] |

Section 4: Visualization of Key Workflows